molecular formula C24H26FN3O3 B2953260 (4-((3,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326835-52-2

(4-((3,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2953260
CAS No.: 1326835-52-2
M. Wt: 423.488
InChI Key: HQTNXUKITRQCMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions used, and the conditions under which the synthesis is carried out .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This might include its reactivity, the products it forms, and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Prasad et al. (2018) focused on the synthesis and structural exploration of a novel bioactive heterocycle related to the compound . The researchers synthesized the compound, which showed antiproliferative activity, and characterized its structure using various techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The compound crystallized in the monoclinic crystal system, and its molecular structure is stabilized by both inter and intra-molecular hydrogen bonds.

Biological Evaluation and Metabolite Identification

  • Another relevant study by Umehara et al. (2009) identified the human metabolites of a similar compound, YM758, which is an inhibitor of the If current channel in the heart. They analyzed the metabolites in human urine, plasma, and feces after oral administration of YM758. The study also investigated the renal and hepatic uptake transporters for these metabolites, providing insight into the metabolic pathways and excretion mechanisms.

Antioxidant Studies

  • Research by Al-azawi (2016) on quinazolin derivatives, which are structurally related to the compound, revealed their potential as antioxidants. The synthesized compounds showed excellent scavenging capacity against radicals, suggesting their use as antioxidant agents.

Pharmacokinetics and Drug Development

  • In the field of drug development, a study by Odingo et al. (2014) evaluated the 2,4-diaminoquinazoline class as inhibitors of Mycobacterium tuberculosis growth. They systematically examined the structure-activity relationships and found that certain structural components are key determinants of activity. This research contributes to tuberculosis drug discovery.

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve a discussion of how the compound interacts with biological systems. This might include its targets in the body, its mode of action at the molecular level, and its effects at the cellular level .

Properties

IUPAC Name

[4-[(3,4-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c1-30-21-9-6-16(12-22(21)31-2)14-27-23-18-13-17(25)7-8-20(18)26-15-19(23)24(29)28-10-4-3-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTNXUKITRQCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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